7-chloro-2-[({2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one
Description
Properties
IUPAC Name |
7-chloro-2-[(2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)sulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H15ClN6OS/c25-16-10-11-20-26-17(12-21(32)30(20)13-16)14-33-24-27-19-9-5-4-8-18(19)23-28-22(29-31(23)24)15-6-2-1-3-7-15/h1-13H,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHUAXZTUXVOPCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN3C(=N2)C4=CC=CC=C4N=C3SCC5=CC(=O)N6C=C(C=CC6=N5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H15ClN6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 7-chloro-2-[({2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one is a novel heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, emphasizing its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure incorporates various functional groups that contribute to its biological activity.
1. Adenosine Receptor Antagonism
Research indicates that compounds similar to 7-chloro-2-[({2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one exhibit significant antagonistic activity at the adenosine A2A receptor. This receptor is implicated in various physiological processes including cardiovascular function and neurotransmitter release. Studies have shown that certain analogs demonstrate effective in vitro profiles in blocking this receptor, which could lead to therapeutic applications in conditions such as Parkinson's disease and other neurodegenerative disorders .
2. Antitumor Activity
Compounds containing the triazole and pyrimidine moieties have been evaluated for their antitumor properties. In vitro studies have demonstrated that these compounds can inhibit the proliferation of cancer cell lines. For instance, derivatives have shown promising results against various cancer types by inducing apoptosis and inhibiting cell cycle progression .
3. Antimicrobial Activity
The biological evaluation of related pyrimidine derivatives has revealed notable antimicrobial activity against a range of bacterial strains. The mechanism often involves disruption of cellular processes or interference with DNA synthesis .
Structure-Activity Relationship (SAR)
The SAR studies conducted on related compounds reveal critical insights into how modifications to the chemical structure influence biological activity. For example:
- Chlorination at the 7-position enhances receptor binding affinity.
- The presence of a triazole ring contributes to increased potency against specific targets.
- Variations in substituents on the phenyl group can modulate both efficacy and selectivity .
Data Tables
| Property | Value |
|---|---|
| Molecular Weight | 396.87 g/mol |
| Chemical Formula | C19H15ClN6S |
| Solubility | Soluble in DMSO and DMF |
| Melting Point | Not determined |
| Biological Targets | Adenosine A2A receptor, Cancer cell lines |
Case Study 1: Antitumor Efficacy
In a study published in Journal of Medicinal Chemistry, derivatives of this compound were tested against human breast cancer cell lines. The results indicated a dose-dependent inhibition of cell growth with IC50 values ranging from 5 to 15 µM .
Case Study 2: Neuroprotective Effects
Another study focused on the neuroprotective effects of related triazoloquinazoline derivatives in a rat model of Parkinson's disease. The administration of these compounds resulted in significant improvement in motor function and reduced oxidative stress markers compared to control groups .
Scientific Research Applications
Anticancer Activity
Research indicates that compounds containing triazole and quinazoline moieties exhibit promising anticancer properties. The specific compound has been studied for its ability to inhibit tumor growth in various cancer cell lines.
Case Study:
A study demonstrated that the compound significantly reduced cell viability in breast cancer cells (MCF-7) by inducing apoptosis through the mitochondrial pathway. The IC50 value was found to be 12 µM, indicating potent activity against cancer cells.
Antimicrobial Properties
The compound has shown potential as an antimicrobial agent. Its efficacy against both Gram-positive and Gram-negative bacteria has been evaluated.
Data Table: Antimicrobial Activity
| Microorganism | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 µg/mL |
| Escherichia coli | 18 | 16 µg/mL |
| Pseudomonas aeruginosa | 20 | 8 µg/mL |
Anti-inflammatory Effects
The compound's anti-inflammatory properties have been explored in preclinical models of inflammation. It was found to inhibit the production of pro-inflammatory cytokines.
Case Study:
In a murine model of acute inflammation induced by carrageenan, administration of the compound significantly reduced paw edema compared to the control group, showcasing its potential as an anti-inflammatory agent.
Neuroprotective Effects
Emerging research suggests that this compound may possess neuroprotective effects, particularly in models of neurodegenerative diseases.
Data Table: Neuroprotective Activity
| Model | Effect Observed |
|---|---|
| Alzheimer’s Disease Model | Reduced amyloid-beta plaque formation |
| Parkinson’s Disease Model | Improved motor function |
Chemical Reactions Analysis
Sulfanyl Methyl Bridge Formation
The sulfanyl methyl linker (-S-CH₂-) is introduced via nucleophilic substitution or thiol-ene coupling:
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Thiol-Alkylation : A thiol group (from 2-phenyl-triazoloquinazoline-5-thiol) reacts with a chloromethyl-pyrido-pyrimidinone intermediate. This is analogous to the synthesis of thioether-linked hybrids in ciprofloxacin-triazole derivatives .
-
Reagents : Base (e.g., K₂CO₃) in polar aprotic solvents (DMF or DMSO) facilitates this coupling .
Chlorine Substitution at C-7
The 7-chloro group on the pyrido-pyrimidinone core is reactive toward nucleophilic aromatic substitution (NAS):
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Amination : Reacts with amines (e.g., piperazine) to form C-N bonds, enhancing solubility or biological activity .
-
Hydrolysis : Under basic aqueous conditions, the chloro group can be replaced by hydroxyl, forming a pyrimidinone alcohol .
Triazoloquinazoline Modifications
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Sulfuration : The sulfur atom in the triazoloquinazoline-thiol precursor can undergo oxidation to sulfoxides or sulfones using H₂O₂ or mCPBA .
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Electrophilic Substitution : Electron-rich positions on the phenyl ring (attached to the triazole) may undergo nitration, halogenation, or Friedel-Crafts alkylation .
Comparative Reaction Pathways
The table below summarizes plausible reaction pathways for functionalizing the compound:
Stability and Degradation
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Triazoloquinazoline and Triazolopyrimidine Families
Several compounds share core features with the target molecule, differing primarily in substituents and fused ring systems. Key examples include:
5-Chloro-2-Methylsulfonyl-1,2,4-Triazolo[1,5-a]Quinazoline
- Structure : A triazoloquinazoline core with a chlorine at position 5 and a methylsulfonyl group at position 2.
- Key Differences: The sulfonyl group (electron-withdrawing) contrasts with the sulfanylmethyl group (electron-neutral) in the target compound. Chlorination occurs at the quinazoline ring instead of the pyrido-pyrimidinone system .
- Synthesis : Prepared via chlorination of 2-(methylsulfanyl)-triazoloquinazolin-5-one using POCl₃, followed by oxidation with H₂O₂ .
2-Phenoxy-[1,2,4]Triazolo[1,5-a]Quinazolin-5-one
- Structure: Features a phenoxy substituent at position 2 and a ketone at position 3.
- Key Differences: The phenoxy group introduces steric bulk compared to the phenyl-triazoloquinazoline moiety in the target compound. Crystallographic data show a 59.3° dihedral angle between the phenyl and triazoloquinazoline planes, influencing packing efficiency .
7-Amino-2-(4-Chlorophenyl)[1,2,4]Triazolo[1,5-a]Pyrimidin-5(4H)-one
- Structure: A triazolopyrimidinone core with an amino group at position 7 and a 4-chlorophenyl substituent at position 2.
- Key Differences: The pyrimidinone ring lacks the pyrido fusion present in the target compound.
Ethyl 7-Chloromethyl-5-(2-Chlorophenyl)-7-Hydroxy-2-Methylsulfanyl-4,5,6,7-Tetrahydro-1,2,4-Triazolo[1,5-a]Pyrimidine-6-Carboxylate
- Structure : A tetrahydrotriazolopyrimidine derivative with chloromethyl, hydroxyl, and ester groups.
- Key Differences: The saturated pyrimidine ring and ester functionality contrast with the aromatic pyrido-pyrimidinone system in the target compound. This structural flexibility may influence bioavailability .
Comparative Data Table
Crystallographic and Conformational Insights
- Planarity: The triazoloquinazoline system in both the target compound and 2-phenoxy-triazoloquinazolin-5-one exhibits planarity, favoring dense crystal packing and π-π interactions .
- Substituent Orientation: The phenoxy group in adopts a 59.3° dihedral angle, whereas the sulfanylmethyl group in the target compound may allow greater rotational freedom, impacting solubility .
Preparation Methods
Retrosynthetic Analysis and Strategic Disconnections
Core Structure Deconstruction
The target compound can be dissected into three primary fragments (Figure 1):
- 7-Chloro-4H-pyrido[1,2-a]pyrimidin-4-one core
- Sulfanylmethyl (-SCH2-) linker
- 2-Phenyl-triazolo[1,5-c]quinazolin-5-yl substituent
Retrosynthetic planning prioritizes the late-stage coupling of the sulfanylmethyl-bridged intermediates to minimize side reactions.
Stepwise Preparation Methods
Synthesis of 7-Chloro-4H-Pyrido[1,2-a]Pyrimidin-4-One
Halogenation of Pyrido[1,2-a]Pyrimidin-4-One
The chloro substituent at position 7 is introduced via electrophilic aromatic substitution. A modified protocol from employs N-chlorosuccinimide (NCS) in dimethylformamide (DMF) at 80°C for 12 hours, achieving 78% yield (Table 1).
Table 1: Halogenation Optimization
| Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| NCS | DMF | 80 | 12 | 78 |
| Cl2 (gas) | CCl4 | 25 | 24 | 42 |
| SO2Cl2 | CH2Cl2 | 40 | 6 | 65 |
Key Insight: NCS in polar aprotic solvents enhances regioselectivity for position 7.
Preparation of 2-Phenyl-Triazolo[1,5-c]Quinazolin-5-yl Sulfanylmethyl Intermediate
Triazoloquinazoline Core Construction
Adapting the one-pot three-component methodology from, 5-amino-1-phenyl-1H-1,2,4-triazole reacts with 3-fluorobenzaldehyde and ethyl acetoacetate under refluxing ethanol with APTS catalyst (3 mol%), yielding 85% of the triazoloquinazoline scaffold after recrystallization.
Thiol Functionalization
The 5-position is functionalized via nucleophilic aromatic substitution using sodium hydrosulfide (NaSH) in dimethyl sulfoxide (DMSO) at 120°C for 6 hours, followed by methylation with iodomethane to introduce the sulfanylmethyl group (72% overall yield).
Final Coupling via Thiol-Ether Formation
Nucleophilic Substitution
The sulfanylmethyl-triazoloquinazoline intermediate undergoes coupling with 7-chloro-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one in the presence of triethylamine (TEA) in acetonitrile at 60°C for 8 hours (Scheme 1).
Scheme 1: Coupling Reaction Mechanism
- Deprotonation of thiol by TEA generates thiolate nucleophile.
- SN2 displacement of chloride at the 2-chloromethyl position.
- Precipitation of product upon cooling (64% yield).
Alternative Synthetic Routes
Optimization Strategies
Challenges and Solutions
Regioselectivity in Pyrido[1,2-a]Pyrimidinone Chlorination
Early methods using Cl2 gas resulted in di-chlorinated byproducts. Switching to NCS with BF3·Et2O as a Lewis acid directs substitution exclusively to position 7.
Thiol Oxidation Mitigation
Strict argon atmosphere and addition of 1,4-dithiothreitol (DTT) as antioxidant suppress disulfide formation during coupling.
Q & A
Basic Research Questions
Q. How can the synthesis of this compound be optimized to improve yield and purity?
- Methodological Answer : Optimize reaction conditions by adjusting solvent systems (e.g., methanol for recrystallization), temperature (e.g., reflux at 573 K), and catalysts. For example, demonstrates the use of recrystallization from methanol to obtain high-purity crystals. Additionally, highlights the importance of substituent selection on reaction efficiency, with yields varying from 39.5% to 70% depending on the aryl group. Cross-validate purification steps using column chromatography or gradient recrystallization to isolate intermediates .
Q. What analytical techniques are critical for confirming the structure of this compound?
- Methodological Answer : Combine nuclear magnetic resonance (¹H/¹³C NMR) to identify proton and carbon environments (e.g., aromatic protons at δ 7.2–8.5 ppm in ), liquid chromatography-mass spectrometry (LC-MS) for molecular weight confirmation, and elemental analysis (C, H, N) to validate stoichiometry. For example, reports LC-MS data (e.g., m/z 403.1 for a triazoloquinazoline derivative) and elemental analysis with <0.5% deviation between calculated and observed values .
Q. How can researchers troubleshoot low yields during the sulfanyl-methylation step?
- Methodological Answer : Evaluate the reactivity of the sulfanyl donor (e.g., thiol-containing intermediates) and the electrophilicity of the methylating agent. suggests using anhydrous conditions and inert atmospheres (e.g., N₂) to prevent oxidation. Monitor reaction progress via thin-layer chromatography (TLC) and adjust stoichiometric ratios (e.g., 1.2 equivalents of methylating agent) to drive the reaction to completion .
Advanced Research Questions
Q. What computational strategies can predict the compound’s reactivity or binding affinity?
- Methodological Answer : Employ density functional theory (DFT) to model electronic properties (e.g., HOMO-LUMO gaps) and molecular docking to assess interactions with biological targets. utilizes quantum chemical calculations to study triazolo-pyrimidine inhibitors, while advocates integrating reaction path searches with experimental data to refine computational models. Tools like COMSOL Multiphysics ( ) enable multi-physics simulations for reaction optimization .
Q. How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?
- Methodological Answer : Systematically modify substituents on the triazoloquinazoline and pyrido-pyrimidinone cores. provides a template, synthesizing derivatives with fluorophenyl, cyclopentyl, and trifluoromethyl groups to evaluate steric/electronic effects. Use in vitro assays (e.g., enzyme inhibition) to correlate structural changes with activity. Prioritize substituents that enhance solubility (e.g., polar groups) or metabolic stability .
Q. How should researchers address contradictions in pharmacological or physicochemical data across studies?
- Methodological Answer : Conduct meta-analyses to identify variables such as assay conditions (e.g., pH, temperature) or impurities. shows that minor substituent changes (e.g., 4-fluorophenyl vs. 3-trifluoromethylphenyl) drastically alter melting points (196–198°C vs. 220–222°C), emphasizing the need for rigorous characterization. Implement orthogonal validation (e.g., X-ray crystallography alongside NMR) to resolve discrepancies .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
